molecular formula C20H18N4O2S B2382763 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034350-79-1

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2382763
CAS No.: 2034350-79-1
M. Wt: 378.45
InChI Key: INRXQVDWOXNURX-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyrazole, pyridine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a naphthalene sulfonamide derivative. Common reagents used in these reactions include organometallic reagents, catalysts like palladium or copper, and various solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    Indazole derivatives: Known for their anti-inflammatory and anticancer properties.

    Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and antiviral effects.

    Pyrimidine derivatives: Used in the development of antifibrotic and antitumor drugs.

Uniqueness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of pyrazole, pyridine, and naphthalene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24-17(12-19(23-24)16-8-5-11-21-13-16)14-22-27(25,26)20-10-4-7-15-6-2-3-9-18(15)20/h2-13,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRXQVDWOXNURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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